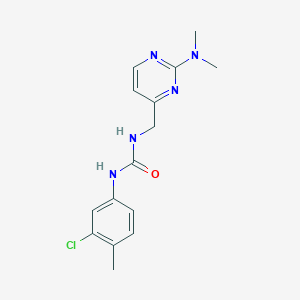

1-(3-Chloro-4-methylphenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Chloro-4-methylphenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea, also known as CDPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry and Hydrogen Bonding

Research into compounds structurally related to 1-(3-Chloro-4-methylphenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea has shown significant interest in their ability to form strong dimerizations through hydrogen bonding. Ureidopyrimidinones, for example, demonstrate strong dimerization via quadruple hydrogen bonds in both solid state and solution, indicating the potential of such compounds in supramolecular chemistry as building blocks for more complex structures (Beijer et al., 1998).

Organometallic Chemistry

In organometallic chemistry, cyclic urea adducts of triphenyl-tin and -lead halides have been explored. These studies demonstrate the binding and dissociation behaviors of urea derivatives with metal halides, providing insights into their potential applications in materials science and catalysis (Aitken & Onyszchuk, 1985).

Medicinal Chemistry

The synthesis of derivatives structurally similar to the compound has led to potential anticancer applications. Research into 1-aryl-3-(2-chloroethyl) ureas shows that these compounds exhibit cytotoxicity against human adenocarcinoma cells, highlighting their potential as anticancer agents (Gaudreault et al., 1988).

Synthetic Organic Chemistry

The reactivity of N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea with various acceptor molecules has been studied, leading to the formation of heterocyclic compounds such as imidazolidinones, triazinones, and pyrimidinones. These reactions underscore the versatility of urea derivatives in synthesizing a wide range of heterocyclic structures for various applications (Matsuda, Yamamoto, & Ishii, 1976).

Plant Biology and Agrichemicals

Urea derivatives have been found to exhibit cytokinin-like activity, impacting plant growth and development. Studies on N-phenyl-N′-(4-pyridyl)urea derivatives, for example, have revealed their potential in enhancing plant morphogenesis and rooting, indicating their utility in agricultural and horticultural applications (Ricci & Bertoletti, 2009).

Eigenschaften

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-[[2-(dimethylamino)pyrimidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN5O/c1-10-4-5-11(8-13(10)16)20-15(22)18-9-12-6-7-17-14(19-12)21(2)3/h4-8H,9H2,1-3H3,(H2,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMIUDKCNZLYJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methylbenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2847383.png)

![4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2847386.png)